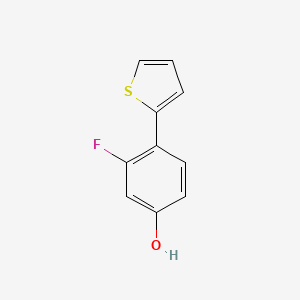

3-Fluoro-4-(tiofeno-2-IL)fenol

Descripción general

Descripción

3-Fluoro-4-(thiophen-2-YL)phenol is a chemical compound. It is also known as a type of chemical entity . The molecular formula of this compound is C10H7FOS and it has a molecular weight of 194.23 g/mol.

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . In 2013, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction . In the first reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .

Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Aplicaciones Científicas De Investigación

Aplicaciones antibacterianas

Se ha demostrado que los derivados del tiofeno exhiben excelentes actividades antibacterianas contra bacterias grampositivas y gramnegativas. Por ejemplo, ciertos compuestos con un grupo p-nitro han demostrado concentraciones mínimas inhibitorias (CMI) significativas contra bacterias como Staphylococcus aureus y Escherichia coli .

Aplicaciones antifúngicas

En el ámbito de la actividad antifúngica, los derivados del tiofeno han mostrado tasas de inhibición contra diversos hongos. Las variaciones estructurales en estos compuestos pueden afectar significativamente su eficacia antifúngica .

Desarrollo de quimiosensores

Los compuestos a base de tiofeno también se están explorando por su selectividad como quimiosensores para varios iones metálicos. Esto es crucial para cualquier quimiosensor, ya que la selectividad es una característica clave para las aplicaciones prácticas .

Importancia terapéutica

Los tiofenos sintéticos se utilizan como materias primas en la síntesis de agentes terapéuticos, incluidos los agentes anticancerígenos y antiateroscleróticos. También sirven como agentes complejantes de metales y contribuyen al desarrollo de insecticidas .

Actividad biológica

Los análogos a base de tiofeno se estudian cada vez más como una clase de compuestos biológicamente activos. Son importantes para los químicos medicinales que buscan desarrollar compuestos avanzados con diversos efectos biológicos .

Direcciones Futuras

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst . This involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Biochemical Pathways

The compound’s potential role in sm cross-coupling reactions suggests it may influence carbon–carbon bond formation processes .

Result of Action

Its potential role in sm cross-coupling reactions suggests it may influence the formation of carbon–carbon bonds .

Action Environment

The compound’s potential use in sm cross-coupling reactions suggests that reaction conditions may play a significant role .

Análisis Bioquímico

Cellular Effects

3-Fluoro-4-(thiophen-2-yl)phenol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to impact voltage-gated sodium channels, which play a crucial role in cell signaling . Additionally, the compound may affect gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of 3-Fluoro-4-(thiophen-2-yl)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, thiophene derivatives have been reported to inhibit kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-(thiophen-2-yl)phenol may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-(thiophen-2-yl)phenol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. For example, thiophene derivatives have been shown to have a threshold effect, where a certain dosage is required to achieve the desired therapeutic outcome . Exceeding this threshold can lead to toxicity and adverse effects on cellular function.

Metabolic Pathways

3-Fluoro-4-(thiophen-2-yl)phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Thiophene derivatives are known to undergo metabolic transformations, leading to the formation of metabolites that can have different biochemical properties . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 3-Fluoro-4-(thiophen-2-yl)phenol within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Thiophene derivatives have been shown to interact with specific transporters, influencing their localization and accumulation within cells .

Subcellular Localization

The subcellular localization of 3-Fluoro-4-(thiophen-2-yl)phenol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Thiophene derivatives have been reported to localize in various subcellular compartments, influencing their biochemical properties and interactions with other biomolecules .

Propiedades

IUPAC Name |

3-fluoro-4-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FOS/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJSELTYZHTQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684078 | |

| Record name | 3-Fluoro-4-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261963-39-6 | |

| Record name | 3-Fluoro-4-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

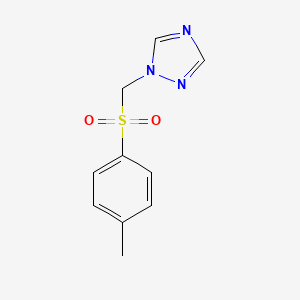

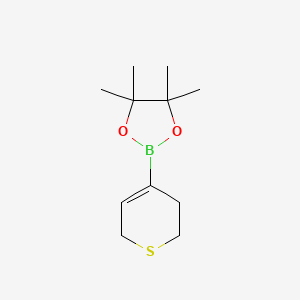

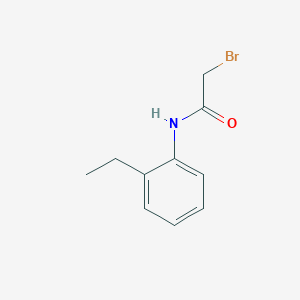

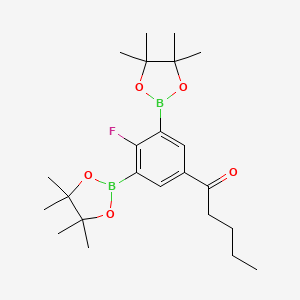

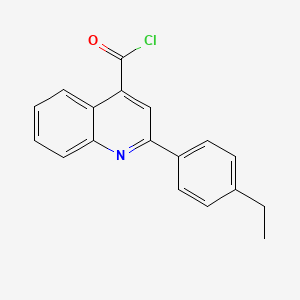

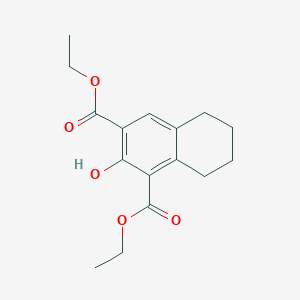

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393556.png)

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)

![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)